6-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-3-carboxamide
Description
This compound features a pyrrole core substituted with a 4-methylphenyl sulfonyl group, 4,5-dimethyl groups, and a propan-2-yl moiety. The pyridine-3-carboxamide backbone is further functionalized with a chloro substituent at the 6-position. The sulfonyl group enhances polarity, while the branched propan-2-yl group may influence lipophilicity and steric interactions, distinguishing it from simpler carboxamide derivatives.
Properties
Molecular Formula |
C22H24ClN3O3S |
|---|---|
Molecular Weight |
446.0 g/mol |
IUPAC Name |
6-chloro-N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-propan-2-ylpyrrol-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H24ClN3O3S/c1-13(2)26-16(5)15(4)20(30(28,29)18-9-6-14(3)7-10-18)21(26)25-22(27)17-8-11-19(23)24-12-17/h6-13H,1-5H3,(H,25,27) |
InChI Key |
XWLPPXXCVKRHCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)C(C)C)NC(=O)C3=CN=C(C=C3)Cl |
Origin of Product |
United States |
Biological Activity
The compound 6-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-3-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 446.0 g/mol. The structure includes:
- A chloro group which may influence reactivity and interaction with biological targets.
- A pyridine ring , known for its role in pharmacological activity.
- A sulfonamide moiety , which is often associated with antibacterial properties.
- A pyrrole ring , contributing to the compound's overall stability and biological interactions.
Structural Features Table
| Component | Description |
|---|---|
| Chloro Group | Enhances reactivity and potential target interactions |
| Pyridine Ring | Involved in various drug-receptor interactions |
| Sulfonamide Moiety | Associated with antibacterial and anti-inflammatory effects |
| Pyrrole Ring | Provides structural stability and potential bioactivity |
The biological activity of 6-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-3-carboxamide has been investigated through various studies, revealing multiple mechanisms:
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds or analogs, providing insights into the potential efficacy of 6-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-3-carboxamide:
Anticancer Studies
A study by Li et al. highlighted the anticancer potential of similar pyrrole derivatives, reporting IC50 values against MCF7 cells ranging from 0.39 to 0.46 µM for structurally related compounds . This suggests that modifications to the pyrrole or sulfonamide groups can significantly enhance anticancer activity.
Anti-inflammatory Activity
Research on sulfonamide derivatives indicated moderate inhibition of COX-I and COX-II enzymes, with IC50 values ranging from 0.52 μM to 22.25 μM . The compound's structural similarities may predict comparable anti-inflammatory efficacy.
Summary of Biological Activities Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness lies in its pyrrole-sulfonyl-pyridine architecture. Below is a comparative analysis with related compounds from the evidence:
Key Observations:
Core Heterocycle Differences: The target’s pyrrole core contrasts with pyrazole (), furopyridine (), and pyrimidine () systems. Pyrroles generally exhibit higher electron-richness, influencing π-π stacking and hydrogen-bonding capabilities compared to pyrazoles .
Substituent Effects: Sulfonyl vs. Cyano: The target’s 4-methylphenyl sulfonyl group increases polarity and hydrogen-bond acceptor capacity compared to the cyano substituents in compounds, which are stronger electron-withdrawing groups . Halogenation: Chloro substituents are common across analogues (e.g., 3a–3e in ) and may contribute to halogen bonding in target-receptor interactions. Aryl Variations: The target’s 4-methylphenyl group mirrors the p-tolyl substitution in 3c (), which showed moderate yield (62%) and lower melting points (123–125°C), suggesting steric bulk impacts crystallinity .
Synthetic Considerations :
- compounds achieved yields of 62–71% via EDCI/HOBt-mediated coupling, whereas the target’s propan-2-yl and sulfonyl groups may require tailored purification (e.g., column chromatography vs. preparative TLC) .
- utilized HATU-like coupling agents for furopyridine derivatives, highlighting reagent-dependent efficiency in complex heterocycles .
Research Findings and Implications
- Its sulfonyl group could improve aqueous solubility relative to ’s sulfanylidene derivatives .
- Bioactivity Hypotheses : While bioactivity data for the target is unavailable, pyrazole-carboxamides () are often explored as kinase inhibitors. The pyrrole-sulfonyl scaffold may target similar pathways with enhanced selectivity due to steric and electronic differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
